molecular formula C24H26N2O5 B12521998 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline CAS No. 657403-12-8

1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline

Cat. No.: B12521998
CAS No.: 657403-12-8
M. Wt: 422.5 g/mol
InChI Key: WZJFKVHMXBGZBQ-VQTJNVASSA-N
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Description

1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline is a complex organic compound with a unique structure that includes a benzamido group, a phenyl group, and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzamido group, followed by the introduction of the phenyl group and the proline derivative. Common reagents used in these reactions include benzoyl chloride, phenylacetic acid, and proline. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, pH levels, and reaction times to ensure optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-proline include:

  • 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-L-proline
  • 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-alanine
  • 1-[(5S)-5-Benzamido-4-oxo-6-phenylhexanoyl]-D-valine

Uniqueness

What sets this compound apart from similar compounds is its specific configuration and the presence of the proline derivative. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

657403-12-8

Molecular Formula

C24H26N2O5

Molecular Weight

422.5 g/mol

IUPAC Name

(2R)-1-[(5S)-5-benzamido-4-oxo-6-phenylhexanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C24H26N2O5/c27-21(13-14-22(28)26-15-7-12-20(26)24(30)31)19(16-17-8-3-1-4-9-17)25-23(29)18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,25,29)(H,30,31)/t19-,20+/m0/s1

InChI Key

WZJFKVHMXBGZBQ-VQTJNVASSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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